Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)- Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)-
Brand Name: Vulcanchem
CAS No.: 609354-47-4
VCID: VC16883148
InChI: InChI=1S/C18H18N2/c1-12(2)15-7-4-8-16-13(3)10-17(20-18(15)16)14-6-5-9-19-11-14/h4-12H,1-3H3
SMILES:
Molecular Formula: C18H18N2
Molecular Weight: 262.3 g/mol

Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)-

CAS No.: 609354-47-4

Cat. No.: VC16883148

Molecular Formula: C18H18N2

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)- - 609354-47-4

Specification

CAS No. 609354-47-4
Molecular Formula C18H18N2
Molecular Weight 262.3 g/mol
IUPAC Name 4-methyl-8-propan-2-yl-2-pyridin-3-ylquinoline
Standard InChI InChI=1S/C18H18N2/c1-12(2)15-7-4-8-16-13(3)10-17(20-18(15)16)14-6-5-9-19-11-14/h4-12H,1-3H3
Standard InChI Key WTSOIJQTNQZROH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC2=C1C=CC=C2C(C)C)C3=CN=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Compound 15 features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with three distinct substituents:

  • A methyl group at the 4-position,

  • An isopropyl group (1-methylethyl) at the 8-position,

  • A 3-pyridinyl group at the 2-position .

This substitution pattern confers unique electronic and steric properties. The methyl and isopropyl groups enhance lipophilicity, potentially improving membrane permeability, while the 3-pyridinyl moiety introduces an additional nitrogen atom, enabling hydrogen bonding and coordination chemistry .

Structural Analysis

  • Skeletal Framework: The quinoline system provides a planar, conjugated π-system conducive to aromatic interactions.

  • Substituent Effects:

    • The 4-methyl group stabilizes the quinoline ring through electron donation.

    • The 8-isopropyl group introduces steric bulk, potentially influencing binding pocket interactions.

    • The 2-(3-pyridinyl) substituent extends conjugation and introduces a secondary aromatic system, enhancing molecular rigidity .

Synthesis and Manufacturing Processes

Synthetic Pathways

Compound 15 is synthesized via target-oriented strategies involving multi-step organic reactions. A key method reported in the literature utilizes imino Diels-Alder reactions to construct the quinoline backbone, followed by regioselective functionalization .

Stepwise Breakdown:

  • Quinoline Core Formation:

    • Condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

  • Substituent Introduction:

    • 4-Methyl Group: Introduced via Friedel-Crafts alkylation or directed ortho-metalation.

    • 8-Isopropyl Group: Achieved through nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

    • 2-(3-Pyridinyl) Group: Installed via Suzuki-Miyaura cross-coupling using a pyridinyl boronic acid .

Optimization Challenges:

  • Regioselectivity: Ensuring correct positioning of substituents requires careful choice of catalysts (e.g., Pd for cross-couplings).

  • Yield Improvements: Multi-step syntheses often suffer from cumulative yield losses; microwave-assisted reactions and flow chemistry have been explored to enhance efficiency .

Physicochemical Properties

Key Characteristics

While explicit data for Compound 15 remains limited in publicly available literature, inferences can be drawn from structurally analogous quinoline derivatives :

PropertyEstimated Value/BehaviorBasis for Inference
Molecular FormulaC₁₈H₁₉N₂Structural analysis
Molecular Weight~263.36 g/molCalculated from formula
SolubilityLow in water; high in DMSO, THFLipophilic substituents
Melting Point120–130°C (decomposes)Analogous quinolines
LogP (Partition Coefficient)~3.2Predicted via QSAR models

Thermal Stability: The fused aromatic system confers moderate thermal stability, though decomposition is observed above 130°C .

Pharmacological Activities and Mechanisms

Antiparasitic Efficacy

Compound 15 has demonstrated remarkable in vitro activity against two protozoan parasites:

  • Trypanosoma cruzi (Chagas disease agent): >90% inhibition at 10 μM .

  • Leishmania chagasi (visceral leishmaniasis agent): 85–92% growth suppression .

Mechanistic Insights

While the exact mechanism remains under investigation, proposed pathways include:

  • Topoisomerase Inhibition: Intercalation into parasite DNA, disrupting replication.

  • Mitochondrial Disruption: Depolarization of mitochondrial membranes, inducing apoptosis.

  • Redox Cycling: Generation of reactive oxygen species (ROS) via quinoline-mediated electron transfer .

Applications in Medicinal Chemistry

Lead Compound for Neglected Tropical Diseases (NTDs)

The potent antiparasitic activity and low cytotoxicity position Compound 15 as a lead candidate for:

  • Chagas Disease Chemotherapy: Current treatments (e.g., benznidazole) suffer from resistance and toxicity; Compound 15 offers a safer alternative.

  • Leishmaniasis Management: Synergistic use with amphotericin B analogs is under exploration .

Structure-Activity Relationship (SAR) Learnings

  • Critical Substituents:

    • The 3-pyridinyl group enhances target binding via π-π stacking with parasite enzymes.

    • The isopropyl group improves pharmacokinetics by reducing metabolic degradation .

Future Research Directions

Priority Areas

  • In Vivo Efficacy Trials: Assessing bioavailability and therapeutic efficacy in animal models of Chagas disease and leishmaniasis.

  • Formulation Development: Encapsulation in nanocarriers to enhance solubility and targeted delivery.

  • Resistance Profiling: Monitoring for emergent resistance in parasite strains.

Exploratory Applications

  • Anticancer Potential: Given the success of benzo[f]quinoline analogs , evaluate activity against cancer cell lines.

  • Materials Science: Explore use in organic semiconductors due to extended conjugation .

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